(5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of furan, methoxyphenyl, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a methoxyphenyl hydrazine to form the pyrazole ring, followed by the introduction of the thiophene moiety through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce dihydropyrazole compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies involving cell cultures and animal models can provide insights into its efficacy and safety.
Medicine
In medicinal chemistry, the compound is of interest for drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme’s activity by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- (5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-3-yl)methanone
- (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)ethanone
Uniqueness
The uniqueness of (5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3-(furan-2-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H16N2O3S/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-11,16H,12H2,1H3 |
InChI Key |
GPNDXVSXCVXLTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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